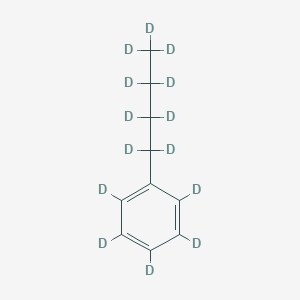

N-Butylbenzene-d14

Description

Historical Context and Evolution of Deuterated Compounds as Research Tools

The journey of deuterated compounds in research began with the discovery of deuterium (B1214612) itself. In 1931, American chemist Harold C. Urey and his colleagues, Ferdinand G. Brickwedde and George M. Murphy, provided definitive spectroscopic evidence for the existence of this heavy hydrogen isotope. britannica.comwikipedia.orgaip.org This monumental discovery, which earned Urey the Nobel Prize in Chemistry in 1934, was a significant shock to existing theories but was better understood following the discovery of the neutron in 1932. wikipedia.orgosti.gov

Initially, the applications of deuterium were concentrated in military and energy fields, particularly in the development of nuclear weapons and the nuclear energy industry. researchgate.net "Heavy water" (deuterium oxide, D₂O) was found to be an effective moderator in nuclear reactions. osti.gov

The 1960s marked the beginning of the use of deuterated compounds in the life sciences. musechem.comnih.gov Early studies explored the effects of deuterium substitution on the metabolic pathways of drugs. nih.govmusechem.com Scientists began to utilize deuterium labeling to trace the movement of compounds within the body and to elucidate reaction mechanisms. assumption.edu The use of deuterated compounds as internal standards for mass spectrometry also emerged during this period, leveraging their distinct mass-to-charge ratio to improve analytical accuracy. assumption.eduacs.org

Over the decades, the methods for introducing deuterium into organic molecules have evolved significantly. Early techniques often required harsh reaction conditions. jst.go.jp However, recent advancements have focused on developing milder and more selective methods, including transition-metal-catalyzed and photochemical deuteration, making it easier to label complex molecules at late stages of synthesis. acs.orgrsc.org

Overview of N-Butylbenzene-d14 as a Model Compound and Analytical Standard

This compound is a deuterated aromatic hydrocarbon where all 14 hydrogen atoms of n-butylbenzene have been replaced with deuterium. lgcstandards.comnih.gov Its non-deuterated counterpart, n-butylbenzene, is a colorless liquid used as a solvent and in the manufacturing of plastics. nih.govchemimpex.com

The primary and most widespread application of this compound is as an internal standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) and comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOFMS). researchgate.netcopernicus.org In environmental analysis, it is used for the quantification of volatile organic compounds (VOCs) and other organic pollutants in samples such as water and atmospheric aerosols. nih.govcopernicus.org Its deuterated nature ensures that its mass spectral fragmentation pattern is distinct from the non-deuterated analytes being measured, minimizing interference and enhancing the accuracy of quantification.

Beyond its role as a standard, the structural simplicity of this compound, consisting of a benzene (B151609) ring and a flexible butyl chain, makes it an excellent model compound for fundamental studies. For instance, deuterated alkylbenzenes are used in spectroscopic studies to investigate molecular dynamics and geometry. researchgate.net The well-defined structure allows researchers to probe the effects of deuteration on spectroscopic properties and intermolecular interactions.

Scope and Significance of Research on this compound

The significance of research involving this compound extends across multiple scientific domains. In environmental science , its use as an internal standard is critical for the accurate monitoring of pollutants, which is essential for assessing environmental quality and human exposure. The EPA Method 524.2, for example, lists n-butylbenzene as a purgeable organic compound to be monitored in water. nih.gov

In the field of analytical chemistry , the development and application of deuterated standards like this compound drive improvements in analytical methodologies, leading to lower detection limits, higher precision, and greater reliability of results. researchgate.netcopernicus.org

Furthermore, studies on deuterated molecules like this compound contribute to our fundamental understanding of physical organic chemistry . Investigations into the kinetic isotope effect and spectroscopic properties of such compounds provide deeper insights into reaction mechanisms and molecular behavior. libretexts.orglsu.edu The rational design of more complex deuterated molecules, such as those used for hyperpolarized NMR, often builds upon the principles understood from simpler systems like deuterated tert-butylbenzene. nih.govresearchgate.net

While direct research on this compound itself might be focused on its analytical applications, the broader context of deuterated hydrocarbons is vast. The knowledge gained from studying these compounds has implications for drug development, where selective deuteration can improve the metabolic stability and pharmacokinetic profiles of new drug candidates. nih.govassumption.edu Therefore, the continued use and study of this compound and similar compounds remain a cornerstone of both applied and fundamental chemical research.

Compound Information Table

| Compound Name | IUPAC Name |

| This compound | 1,2,3,4,5-pentadeuterio-6-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)benzene |

| n-Butylbenzene | Butylbenzene |

| Deuterium | Deuterium |

| Protium (B1232500) | Protium |

| Heavy Water | Deuterium oxide |

| tert-Butylbenzene-d14 | 1,2,3,4,5-pentadeuterio-6-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]benzene |

| [¹³C,D₁₄]tert-butylbenzene | Not available |

Interactive Data Table: Properties of n-Butylbenzene

Click to view physical and chemical properties of n-Butylbenzene

| Property | Value |

| Molecular Formula | C₁₀H₁₄ |

| Molecular Weight | 134.22 g/mol |

| Appearance | Colorless liquid |

| Density | 0.86 g/mL at 25 °C |

| Boiling Point | 183 °C |

| Melting Point | -88 °C |

| Flash Point | 59.0 °C (closed cup) |

| Vapor Pressure | 1.03 mmHg (at 23 °C) |

| CAS Number | 104-51-8 |

Data sourced from references nih.govsigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-2-3-7-10-8-5-4-6-9-10/h4-6,8-9H,2-3,7H2,1H3/i1D3,2D2,3D2,4D,5D,6D,7D2,8D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCKPCBLVNKHBMX-GQMPCAPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Applications of N Butylbenzene D14 in Chemical Research

Quantitative Analysis Using N-Butylbenzene-d14 as an Internal Standard

The primary role of this compound in analytical chemistry is as an internal standard (IS). An internal standard is a compound added in a constant amount to all samples, calibration standards, and blanks. It is chosen to be chemically similar to the analyte but distinguishable by the analytical instrument. By comparing the instrument's response to the analyte with its response to the known quantity of the internal standard, variations introduced during sample preparation and analysis can be corrected. copernicus.org Deuterated standards like this compound are ideal for mass spectrometry because they co-elute with their non-deuterated counterparts but are easily distinguished by their higher mass. This ensures that any loss of analyte during extraction, or variations in injection volume, are mirrored by the internal standard, leading to highly accurate and precise quantification. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

This compound is particularly well-suited for use in Gas Chromatography-Mass Spectrometry (GC-MS), a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. Its volatility and thermal stability are compatible with typical GC operating conditions.

Research in environmental and petrochemical analysis frequently employs this compound for the quantification of complex hydrocarbon mixtures. A notable application is in the analysis of materials derived from coal and petroleum streams. mz-at.de In a study developing an analytical concept for such substances, this compound was used as an internal standard within a GC-MS/SIM (Selected Ion Monitoring) method to quantify analytes including butylcyclohexane, butylbenzene, and hexylbenzene. mz-at.de The study highlighted the importance of the internal standard in achieving reliable quantification but also noted potential challenges, such as co-elution with other constituents in highly complex samples, which requires careful method development. mz-at.de

Further advanced applications are found in comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry. In studies mapping and quantifying hydrocarbon isomer sets in diesel fuel, lubricating oil, and diesel exhaust, this compound was utilized as part of a suite of deuterated internal standards for quantification. thermofisher.comchromatographyonline.com The use of GC×GC provides superior separation power for extremely complex samples, and the inclusion of this compound is crucial for obtaining accurate quantitative data for specific aromatic hydrocarbons within these matrices. chromatographyonline.com

Table 1: Application of this compound in GC-MS Analysis

| Analytical Technique | Sample Matrix | Target Analytes | Purpose of this compound | Reference |

|---|---|---|---|---|

| GC-MS/SIM | Coal and Petroleum-Derived Products | Butylcyclohexane, Butylbenzene, Hexylbenzene | Internal Standard for Quantification | mz-at.de |

| GC×GC-MS | Diesel Fuel, Lubricating Oil, Diesel Exhaust | Hydrocarbon Isomer Sets | Internal Standard for Quantification | thermofisher.comchromatographyonline.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies

While this compound is a staple in GC-MS, its application in Liquid Chromatography-Mass Spectrometry (LC-MS) is not documented and is theoretically limited. The physicochemical properties of this compound—namely its high volatility and non-polar nature (log KOW of 4.38)—make it an unsuitable candidate for most LC-MS applications. perlan.com.pllgcstandards.com LC-MS is typically employed for the analysis of less volatile, more polar, and often larger molecules that are not amenable to gas chromatography. vwr.com

Internal standards chosen for LC-MS must be soluble in the mobile phases used and have retention characteristics appropriate for the chromatographic conditions. N-butylbenzene would likely have very poor retention on common reversed-phase LC columns and would be incompatible with the aqueous-organic mobile phases typically used, leading to elution at or near the solvent front with poor peak shape. Therefore, for LC-MS analysis, researchers select deuterated internal standards that are structurally analogous to the polar analytes of interest. researchgate.net

Enhancing Signal-to-Noise Ratios with Deuterated Analogs

The use of a deuterated internal standard like this compound is a critical strategy for enhancing the effective signal-to-noise ratio (S/N) in quantitative analysis, particularly in complex matrices. This enhancement is not achieved by increasing the analyte signal itself, but by reducing the "noise" or variability in the final calculated result.

Calibration and Quality Assurance in Analytical Chemistry

Beyond its direct use in sample quantification, this compound plays a vital role in the broader framework of quality assurance and quality control (QA/QC) in analytical laboratories. Its use in the development of reference materials and for method validation underpins the generation of reliable and defensible data.

Development of Certified Reference Materials Utilizing this compound

A Certified Reference Material (CRM) is a standard of the highest quality, with its properties certified through a metrologically valid procedure, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. redalyc.org this compound is available from various chemical suppliers as a high-purity reference standard, often with certification of its chemical and isotopic purity.

The development of a CRM involves rigorous processes governed by international standards such as ISO Guide 34 and ISO/IEC 17025. redalyc.org This includes:

Purity Assessment: The chemical and isotopic purity of the this compound material is meticulously determined using multiple analytical techniques.

Homogeneity Testing: The batch of the material is tested to ensure that the substance is uniform throughout, meaning any subsample is representative of the whole. redalyc.org

Stability Studies: Long-term and short-term stability tests are conducted under various storage and transport conditions to establish a reliable shelf-life. redalyc.org

Characterization: The property to be certified (e.g., concentration in a solution) is measured by one or more primary methods in accredited laboratories.

Solutions of this compound, prepared as CRMs, are then used by analytical laboratories to calibrate their instruments and verify the accuracy of their measurements, ensuring that the results are traceable to a recognized standard.

Table 2: Key Parameters in CRM Development for this compound

| Parameter | Description | Governing Standard (Example) |

|---|---|---|

| Purity (Chemical & Isotopic) | Verification of the identity and purity of the neat material. | ISO 17025 |

| Homogeneity | Ensuring uniformity of the reference material within a batch. | ISO Guide 34 |

| Stability | Assessing the material's integrity over time and under different conditions. | ISO Guide 34 |

| Certified Value & Uncertainty | Assigning a property value and its measurement uncertainty through metrologically valid procedures. | ISO Guide 35 |

Validation of Analytical Methods for Trace Analysis

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It is a mandatory requirement for laboratories seeking accreditation under standards like ISO/IEC 17025. When this compound is used as an internal standard, it is an integral part of the method being validated.

The validation process assesses several key performance characteristics:

Linearity and Range: A calibration curve is generated by plotting the ratio of the analyte response to the this compound response against the analyte concentration across a specified range. The linearity of this relationship is statistically evaluated.

Accuracy: Accuracy is determined by analyzing samples with known concentrations of the analyte (e.g., spiked matrix samples or CRMs) and comparing the measured value to the true value. The internal standard helps correct for matrix-induced bias.

Precision: This is assessed as repeatability (measurements under the same conditions) and reproducibility (measurements under different conditions, e.g., different analysts or days). The use of this compound minimizes variability from sample handling, leading to better precision.

Limit of Quantitation (LOQ): The LOQ is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. A stable internal standard helps in achieving a lower and more robust LOQ.

A study on the chemical analysis of petroleum and coal-derived substances explicitly mentions the validation of the analytical concept, which included this compound as an internal standard for GC-MS analysis, demonstrating its applicability for constituents present at low ppb levels. mz-at.de This confirms its role in developing and validating robust methods for trace-level environmental and industrial analysis.

Interlaboratory Comparison Studies Incorporating Deuterated Standards

Interlaboratory comparison studies, also known as proficiency testing or round-robin tests, are fundamental to ensuring the quality and comparability of analytical results among different laboratories. d-nb.infohplc.sk In these studies, identical or highly similar samples are distributed to multiple laboratories for analysis. The results are then compared to a reference value to assess the proficiency of each laboratory and the robustness of the analytical methods used. researchgate.net The use of deuterated internal standards like this compound is a key element in the success of these studies, particularly for the analysis of volatile organic compounds (VOCs). d-nb.info

The primary role of a deuterated internal standard in this context is to correct for variations in analytical performance that can occur between laboratories. These variations can arise from differences in instrumentation, sample handling, and extraction efficiency. hplc.sk By adding a known amount of this compound to each sample, laboratories can normalize their results, compensating for potential analyte loss during sample preparation or inconsistencies in instrument response. This practice is crucial for achieving the harmonization of testing quality, which in turn provides a fair basis for comparing products and data from different institutions. d-nb.info

For instance, the Department of Defense (DoD) and the Department of Energy (DOE) have established consolidated quality systems manuals that mandate proficiency testing to ensure laboratories meet stringent quality standards. osd.milhanford.gov These programs consider both the inherent variability of an analytical method and the inter-laboratory variability. osd.mil Studies evaluating laboratory control samples across multiple facilities have demonstrated that while some variability is expected, the use of internal standards helps to generate more consistent and reliable data, leading to the establishment of standardized acceptance limits. osd.mil

Table 1: Key Parameters in Interlaboratory Comparison Studies for VOCs This table is interactive. You can sort and filter the data.

| Parameter | Importance in Interlaboratory Studies | Role of Deuterated Standards (e.g., this compound) |

|---|---|---|

| Accuracy | Assesses the closeness of a laboratory's result to the true or assigned value. | Corrects for systematic errors (bias) that may occur during analysis. |

| Precision | Measures the degree of agreement among a series of individual measurements. | Compensates for random errors in sample preparation and instrument response. |

| Reproducibility | The ability of different laboratories to obtain similar results for the same sample. | Normalizes data, reducing inter-laboratory variability and improving comparability. |

| Method Validation | Confirms that the analytical procedure is suitable for its intended purpose. | Demonstrates the robustness and reliability of the method across different laboratory environments. |

| False Positives/Negatives | Incorrectly identifying the presence or absence of an analyte. | Provides a clear, distinct signal, reducing the likelihood of misidentification. dphen1.com |

Application in Complex Sample Matrix Characterization

The utility of this compound is particularly evident in the analysis of complex sample matrices, where the presence of interfering compounds can significantly impact the accuracy of quantification. Its application spans environmental monitoring, petrochemical analysis, and forensic science.

This compound is frequently employed as an internal standard in the analysis of environmental samples such as soil, water, and air for VOC contamination. gov.bc.cathermofisher.com Standard methods, like those developed by the U.S. Environmental Protection Agency (EPA), often recommend or include the use of deuterated compounds for quantifying VOCs to ensure data quality. For example, EPA Method 5021, which deals with the analysis of VOCs in soils, lists n-butylbenzene as a potential analyte and relies on headspace analysis where internal standards are crucial for accurate quantification. settek.com

In the analysis of soil samples, this compound helps to correct for variability introduced by the complex and heterogeneous nature of the soil matrix. A consolidated method for analyzing VOCs in soil by headspace gas chromatography-mass spectrometry (HS-GC-MS) demonstrated excellent performance, with recoveries of target analytes in spiked soil samples falling within the required 70-130% range, showcasing the method's suitability for soil analysis. thermofisher.com In a study of a contaminated site, inter-laboratory duplicate samples were analyzed for a range of VOCs, including n-butylbenzene, to ensure the precision of the data. epa.sa.gov.au

The monitoring of air quality also benefits from the use of deuterated standards. EPA Method TO-15A, for the determination of VOCs in air collected in canisters, includes n-butylbenzene in its list of quantifiable compounds. epa.gov The stability and known concentration of the internal standard are vital for achieving low detection limits and ensuring the reliability of measurements, which can be in the parts-per-billion or even parts-per-trillion range. leeder-analytical.com

Table 2: Representative Analytes Quantified Using this compound as an Internal Standard in Environmental Samples This table is interactive. You can sort and filter the data.

| Analyte | CAS Number | Typical Matrix | Analytical Method |

|---|---|---|---|

| Benzene (B151609) | 71-43-2 | Soil, Water, Air | GC-MS |

| Toluene (B28343) | 108-88-3 | Soil, Water, Air | GC-MS |

| Ethylbenzene | 100-41-4 | Soil, Water, Air | GC-MS |

| Xylenes (total) | 1330-20-7 | Soil, Water, Air | GC-MS |

| n-Propylbenzene | 103-65-1 | Soil, Water | GC-MS |

| sec-Butylbenzene | 135-98-8 | Soil, Water | GC-MS |

| tert-Butylbenzene | 98-06-6 | Soil, Water | GC-MS |

| Naphthalene | 91-20-3 | Soil, Water | GC-MS |

Characterization of Petroleum and Coal-Derived Substances

The chemical complexity of petroleum and coal-derived products necessitates robust analytical methods for their characterization. This compound is an effective internal standard for the quantification of various hydrocarbon constituents in these materials.

A comprehensive analytical concept developed for substances derived from coal and petroleum streams utilized this compound as an internal standard in a gas chromatography-mass spectrometry (GC-MS) method with selected ion monitoring (SIM). umweltbundesamt.de In this study, it was used to quantify analytes such as butylcyclohexane, butylbenzene, and hexylbenzene. umweltbundesamt.de The research highlighted that in one sample, the area for this compound was unusually high, suggesting potential co-elution with another compound, a challenge that underscores the importance of careful method development in complex sample analysis. umweltbundesamt.de

In the analysis of finished gasolines, ASTM D5769 provides a standard test method for determining benzene, toluene, and total aromatics by GC-MS. scioninstruments.com This method recommends the use of specified deuterated hydrocarbons as internal standards to ensure accuracy. scioninstruments.com While the primary recommended standards are benzene-d6 (B120219), ethylbenzene-d10, and naphthalene-d8 (B43038), the principle extends to other deuterated compounds like this compound for the quantification of a wider range of aromatic compounds. scioninstruments.comcopernicus.org For example, research on mapping and quantifying hydrocarbon isomers in diesel fuel and lubricating oil explicitly lists this compound as one of nine deuterated internal standards used for quantification. copernicus.org

The analysis of polycyclic aromatic hydrocarbons (PAHs) in coal tar is another area where deuterated standards are essential. gcms.cznih.gov Given the complexity and the number of isomers present in coal tar, selective GC columns and optimized methods are necessary. gcms.cz The use of internal standards ensures that the quantification of these toxic compounds is accurate and reliable.

Table 3: Application of this compound in Petroleum and Coal Analysis This table is interactive. You can sort and filter the data.

| Application | Target Analytes | Analytical Technique | Reference |

|---|---|---|---|

| Diesel and Lubricating Oil Analysis | Hydrocarbon Isomers (≥C12) | GC×GC-ToF-MS | copernicus.org |

| Coal and Petroleum Stream Characterization | Butylcyclohexane, Butylbenzene, Hexylbenzene | GC-MS/SIM | umweltbundesamt.de |

| Finished Gasoline Analysis (per ASTM D5769 principles) | Aromatic Compounds | GC-MS | scioninstruments.comaccustandard.com |

| Coal Tar Analysis | Polycyclic Aromatic Hydrocarbons (PAHs) | GC-MS | gcms.cznih.gov |

Forensic and Industrial Sample Analysis

In forensic science, particularly in the analysis of fire debris for ignitable liquid residues (ILRs), deuterated internal standards are crucial for quality control. nih.gov The objective is to identify traces of accelerants like gasoline or diesel in a complex matrix of burned materials. While studies have evaluated various deuterated compounds such as toluene-d8 (B116792) and naphthalene-d8 for this purpose, the principles of using a chemically similar, yet mass-differentiated, standard are directly applicable to this compound for certain types of ILRs. nih.gov The internal standard helps to monitor the efficiency of the extraction process and ensures that the results are reliable, which is critical for legal proceedings. nih.gov

Industrial hygiene monitoring involves assessing workplace exposure to chemical hazards, including a wide range of VOCs. chubb.com N-butylbenzene is listed as a common VOC that is monitored in various industrial settings. wisconsin.gov Analytical methods for workplace air monitoring, such as those involving collection on sorbent tubes followed by GC-MS analysis, rely on internal standards to provide accurate quantification of airborne contaminant concentrations. leeder-analytical.comchubb.com This ensures that worker exposure levels are correctly assessed against established occupational exposure limits. sigmaaldrich.com The use of deuterated standards like this compound in these analyses enhances the accuracy and defensibility of the data.

Mechanistic and Kinetic Investigations Utilizing N Butylbenzene D14

Elucidation of Reaction Pathways through Deuterium (B1214612) Labeling

The strategic placement of deuterium atoms within a molecule like N-Butylbenzene-d14 provides a unique signature that can be tracked throughout a chemical transformation. This labeling technique is instrumental in understanding complex reaction sequences.

Tracking Atom Reorganizations in Organic Transformations

Deuterium labeling with this compound enables the precise tracking of bond-forming and bond-breaking events. In a study on the dearomatization of N-benzyl-N-methyldiphenylphosphinamide through anionic cyclization, deuterium labeling was crucial in unraveling the sequence of transformations. nih.gov By observing the final positions of the deuterium atoms in the products, researchers can deduce the specific atoms involved in the reorganization, providing clear evidence for proposed mechanistic pathways. For instance, in reactions involving arene hydrocarbons, the use of a deuterated solvent like benzene-d6 (B120219) in conjunction with non-deuterated reactants allows for the observation of H/D exchange, indicating the facile transfer of hydride or deuteride (B1239839) ions between molecules during the reaction. rsc.org

Identification of Intermediates and Transition States

The presence of deuterium in this compound can help in the identification of transient species such as intermediates and provide insights into the structure of transition states. calstate.edu In the study of anionic cyclization, the analysis of various deuterated anionic species allowed for the identification of eight major anionic intermediates, which in turn clarified the pathway of the metalation reaction. nih.gov The formation of these specific intermediates, distinguished by their deuterium substitution patterns, provides a snapshot of the reaction partway through its course. This information is critical for constructing an accurate energy profile of the reaction and for understanding the factors that govern its outcome.

Kinetic Isotope Effect (KIE) Studies with this compound

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. scielo.org.mx It is a sensitive probe for understanding the rate-determining step of a reaction. baranlab.org

Primary and Secondary Deuterium Kinetic Isotope Effects

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. princeton.edu For this compound, this would typically involve the cleavage of a carbon-deuterium (C-D) bond. The C-D bond is stronger and has a lower zero-point energy than a carbon-hydrogen (C-H) bond, leading to a slower reaction rate when a C-D bond is broken. scielo.org.mxbaranlab.org

A secondary kinetic isotope effect (SKIE) occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. princeton.eduwikipedia.org These effects are generally smaller than primary KIEs but can still provide valuable information about changes in hybridization or the steric environment of the transition state. princeton.edu For example, a change in hybridization at a carbon atom from sp3 in the reactant to sp2 in the transition state can lead to a normal secondary KIE (kH/kD > 1), while a change from sp2 to sp3 can result in an inverse secondary KIE (kH/kD < 1).

Table 1: Theoretical and Experimental Kinetic Isotope Effects

| Isotope Effect Type | Typical kH/kD Values | Mechanistic Implication |

| Primary KIE | ~2-8 | C-H/D bond is broken/formed in the rate-determining step. libretexts.org |

| Secondary KIE (α) | ~0.95-1.25 | Change in hybridization at the labeled carbon. princeton.edu |

| Secondary KIE (β) | ~0.9-1.15 | Hyperconjugation effects in the transition state. princeton.edu |

This table presents typical ranges for deuterium kinetic isotope effects. Actual values can vary depending on the specific reaction and conditions.

Correlating KIEs with Reaction Rate-Determining Steps

The magnitude of the KIE is a powerful indicator of the rate-determining step (RDS) of a multi-step reaction. youtube.com If a significant primary KIE is observed when a specific C-D bond in this compound is expected to be cleaved, it strongly suggests that this cleavage occurs during the slowest step of the reaction. Conversely, the absence of a primary KIE when bond cleavage is anticipated indicates that this step is not rate-limiting. baranlab.org It is important to note that the presence of a primary KIE does not definitively prove that C-H cleavage is the RDS, but it is a strong piece of evidence. baranlab.org

Influence of Solvent and Temperature on Isotope Effects

The solvent can influence the KIE in several ways. It can act as a reactant, leading to a primary isotope effect if a hydrogen/deuterium is transferred from the solvent in the rate-determining step. libretexts.org The solvent can also cause secondary KIEs by altering the solvation of the reactants and the transition state, which can change their relative energies. libretexts.org For example, changing the solvent from H2O to D2O can lead to observable solvent isotope effects. libretexts.org

Temperature also plays a role in the magnitude of the KIE. Generally, KIEs are more pronounced at lower temperatures. This is because the difference in the vibrational zero-point energies between the C-H and C-D bonds becomes more significant relative to the available thermal energy. As the temperature increases, the KIE tends to decrease and approaches a value of 1 at very high temperatures.

Combustion and Pyrolysis Research of Alkylbenzenes

The study of alkylbenzene combustion and pyrolysis is critical for understanding and predicting the behavior of practical transportation fuels, such as jet fuel and diesel, in which they are significant components. These processes involve complex networks of free-radical reactions that lead to fuel decomposition and the subsequent formation of various products, including undesirable pollutants like polycyclic aromatic hydrocarbons (PAHs). N-Butylbenzene is frequently employed as a model compound in this research due to its structure, which features both a simple aromatic ring and a linear alkyl chain, representative of larger fuel molecules.

N-Butylbenzene as a Model for Fuel Decomposition Studies

N-Butylbenzene serves as an important surrogate for the alkyl-aromatic fraction of diesel and jet fuels. researchgate.net Its decomposition under high-temperature conditions, typical of combustion and pyrolysis, has been extensively studied to elucidate the fundamental chemical kinetics involved. The thermal decomposition of n-butylbenzene proceeds through a free-radical chain mechanism. researchgate.netosti.gov

The process is initiated by the homolytic cleavage of a carbon-carbon (C-C) bond. The weakest C-C bond is the one between the benzylic carbon and the adjacent carbon in the alkyl chain (the Cα-Cβ bond), leading to the formation of a benzyl (B1604629) radical and a propyl radical. Other initiation reactions, such as the cleavage of other C-C bonds in the butyl chain or a carbon-hydrogen (C-H) bond, also occur but are generally less significant under typical pyrolysis conditions.

Following initiation, a series of propagation reactions take place, dominated by hydrogen abstraction from the fuel molecule by small radicals (like H•, CH₃•). This abstraction can occur at different positions on the alkyl chain or the aromatic ring, leading to various phenylbutyl radicals. These radicals then undergo β-scission, a process where the radical cleaves the bond in the beta position to the radical center, resulting in the formation of smaller, stable molecules and new radicals.

Key decomposition pathways and major products are summarized in the table below. The product distribution can vary significantly with temperature, pressure, and residence time. researchgate.netosti.gov For instance, at lower pressures, styrene (B11656) is often a major product, while at higher pressures, toluene (B28343) formation becomes more dominant. researchgate.net

Table 1: Major Products from N-Butylbenzene Pyrolysis

| Product | Formation Pathway Example |

|---|---|

| Toluene | Fission of the Cγ-Cδ bond of the n-butyl group, followed by β-scission. |

| Styrene | H-abstraction from the α-carbon, followed by β-scission of a C-H bond. |

| Ethylbenzene | Fission of the Cβ-Cγ bond, followed by radical recombination. |

| Benzene (B151609) | H-abstraction from the butyl chain followed by cyclization and subsequent reactions. |

| Propylene | Formed from the decomposition of the n-propyl radical. |

A kinetic model for n-butylbenzene pyrolysis involves a vast number of elementary reactions. A simplified reaction scheme highlights the central role of benzylic C-C bond dissociation. umich.edu

Simplified N-Butylbenzene Decomposition Scheme:

Initiation (Benzylic C-C cleavage): C₆H₅CH₂CH₂CH₂CH₃ → C₆H₅CH₂• (Benzyl radical) + •CH₂CH₂CH₃ (Propyl radical)

H-abstraction: C₆H₅C₄H₉ + R• → C₆H₅C₄H₈• + RH (where R• is a small radical)

β-scission: C₆H₅CH•CH₂CH₂CH₃ → C₆H₅CH=CH₂ (Styrene) + CH₃CH₂• (Ethyl radical)

This detailed understanding of n-butylbenzene's decomposition provides a crucial foundation for building more complex kinetic models for real-world fuels.

Investigation of Polycyclic Aromatic Hydrocarbon (PAH) Formation Mechanisms

Polycyclic aromatic hydrocarbons (PAHs) are compounds with multiple fused aromatic rings, and many are known carcinogens and mutagens formed during incomplete combustion. mdpi.com Understanding their formation is a primary goal of combustion research. N-Butylbenzene combustion and pyrolysis provide a simplified, yet relevant, system to study the initial steps of PAH growth.

The formation of the first aromatic ring, typically benzene, is a critical step, often followed by mechanisms that add more rings. llnl.govnih.gov In n-butylbenzene flames, the decomposition products themselves become the building blocks for PAHs. Radicals such as benzyl (C₆H₅CH₂•) and phenyl (C₆H₅•) are key precursors. umich.edu

One of the critical pathways to larger PAHs involves reactions of resonantly stabilized radicals. For example, the reaction between a benzyl radical and a propargyl radical (C₃H₃•), a common species in hydrocarbon flames, can lead to the formation of naphthalene, the simplest two-ring PAH. llnl.govcopernicus.org

Illustrative Reaction Pathway to Naphthalene:

C₆H₅CH₂• (Benzyl) + C₃H₃• (Propargyl) → Indene → Naphthalene + H•

Research has shown that the structure of the initial alkylbenzene fuel influences the specific pathways and the amount of PAHs produced. The long alkyl chain of n-butylbenzene, compared to toluene or ethylbenzene, leads to a higher concentration of unsaturated aliphatic species during its decomposition. osti.gov These species, such as alkenes and alkynes, readily react with aromatic radicals to build the fused ring structures characteristic of PAHs. researchgate.net For example, the reaction of a phenyl radical with butenyl radicals, formed from n-butylbenzene decomposition, can directly lead to the formation of indene, a precursor to naphthalene.

Environmental Tracing and Fate Studies Incorporating N Butylbenzene D14

Tracing Environmental Transport and Distribution of Hydrocarbons

The use of isotopically labeled compounds like N-Butylbenzene-d14 is crucial for tracking the movement of pollutants from their source and understanding their distribution in various environmental compartments.

In the context of soil and groundwater contamination, deuterated compounds are often used as surrogates in analytical procedures to ensure the quality of data related to contaminant migration. Site investigations frequently analyze for a suite of volatile organic compounds (VOCs), including n-butylbenzene, to delineate the extent of contamination. manitoba.canv.govny.gov For instance, during a subsurface environmental site assessment at a property in Hempstead, New York, n-butylbenzene was detected in groundwater at a concentration of 117 µg/L, indicating the presence of a contaminant plume. ny.gov

While this compound itself is not typically released into the environment to directly trace pathways, it is added to soil and water samples during laboratory analysis. Its recovery rate helps validate the analytical method's efficiency for extracting and quantifying similar hydrocarbon pollutants from the complex soil or water matrix. This quality control step is essential for accurately mapping contaminant plumes and assessing migration pathways, such as the potential for contaminants to leach from soil into groundwater or migrate off-site via surface water runoff. agl.com.auepa.ie Investigations often consider pathways like the movement of contaminants through porous soil, dissolution in groundwater, and transport towards sensitive receptors like rivers or residential areas. epa.ieepa.sa.gov.ausantabarbaraca.gov

The following table presents data from an environmental site assessment, showing typical reporting limits for n-butylbenzene in soil, which informs the level of sensitivity required for tracking its migration.

| Compound | CAS Number | Reporting Limit (µg/Kg) | Reference |

|---|---|---|---|

| n-Butylbenzene | 104-51-8 | 5.0 | nv.gov |

| n-Butylbenzene | 104-51-8 | <0.050 (mg/kg) | manitoba.ca |

This compound has been explicitly used as a deuterated internal standard in studies characterizing the chemical composition of atmospheric particles and emissions from sources like diesel engines. copernicus.orgcopernicus.orgresearchgate.netcopernicus.org In these studies, complex mixtures of hydrocarbons are collected from the air and analyzed using advanced techniques like two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS). copernicus.orgcopernicus.org

Researchers spike environmental samples with a known amount of this compound before analysis. copernicus.org Because the chemical properties of this compound are nearly identical to its non-deuterated counterpart, it behaves similarly during the extraction and analysis process. By measuring the final amount of the deuterated standard, scientists can correct for any loss of sample during handling and quantify the true concentrations of hundreds of other organic compounds in the sample. copernicus.orgcopernicus.org This approach has been instrumental in identifying and quantifying classes of compounds like n-alkanes, alkyl-benzenes, and polycyclic aromatic hydrocarbons (PAHs) in diesel exhaust and urban air, which is critical for modeling their atmospheric dispersion and assessing their impact on air quality and human health. researchgate.netcopernicus.org

Migration Pathways in Soil and Water Systems

Application as a Surrogate or Tracer in Environmental Modeling

In environmental science, a surrogate is a compound that is chemically similar to the analyte of interest and is added to a sample in a known amount to monitor the effectiveness of an analytical procedure. ct.gov this compound is widely used in this capacity for the analysis of volatile organic compounds in environmental matrices. copernicus.orgcopernicus.orgcopernicus.org

Its application is a form of environmental modeling at the analytical level. By measuring the percentage of the this compound surrogate recovered after sample preparation and analysis, chemists can model the performance of the method for the target hydrocarbons. A high recovery indicates that the analytical results for the actual contaminants are likely accurate and reliable. This quality control data is fundamental to the validity of larger-scale environmental models that rely on accurate concentration data to predict contaminant transport, fate, and risk. For example, its use as an internal standard is crucial for achieving quantitative closure in the analysis of complex hydrocarbon mixtures like diesel fuel and engine lubricant. copernicus.org

Calibrating Environmental Fate Models

The calibration of environmental fate models involves the use of tracers to understand the transport, dispersion, and degradation of pollutants in various environmental compartments such as air, water, and soil. Isotopically labeled compounds are ideal for this purpose as their distinct mass allows them to be differentiated from their naturally occurring analogues.

While the use of isotopically labeled compounds, including deuterated ones, is a recognized technique in environmental fate studies, specific examples detailing the use of this compound for the calibration of such models are not extensively documented in publicly available literature. iaea.orgacs.orgresearchgate.net In principle, a deuterated compound like this compound could be intentionally released in a controlled field or laboratory setting to trace the environmental pathways of alkylbenzenes. By monitoring its movement and transformation, researchers could derive or validate key model parameters such as degradation rates, and advection and dispersion coefficients. However, the application of this compound in this specific manner is not a common practice based on available research.

The primary role of deuterated compounds, as established in the literature, is more closely aligned with ensuring the accuracy of the data used to build and validate these models, rather than being the tracer agent in large-scale fate and transport studies themselves.

Assessing Exposure and Persistence of Related Compounds

The most significant application of this compound in environmental studies is its use as an internal standard in analytical chemistry, particularly in conjunction with gas chromatography-mass spectrometry (GC-MS). epa.govnih.gov When analyzing complex environmental samples, the extraction and analysis processes can lead to the loss of target analytes. By adding a known quantity of a deuterated standard, such as this compound, to the sample prior to preparation, analysts can correct for these losses. annlabmed.org The deuterated standard is chemically similar to the target analytes and is therefore affected by the sample preparation and analysis in the same way. Because it can be distinguished by its higher mass in the mass spectrometer, the recovery of the internal standard can be used to calculate the true concentration of the target compounds.

Research has shown this compound being used as an internal standard for the quantification of a range of organic compounds in various environmental media. For instance, it has been utilized in studies analyzing the composition of organic compounds in diesel exhaust and atmospheric particulate matter (PM2.5). vinatiorganics.comwho.int In these studies, this compound is part of a cocktail of deuterated standards used to accurately measure the concentrations of numerous hydrocarbons, including n-alkanes, n-alkylbenzenes, and polycyclic aromatic hydrocarbons (PAHs). vinatiorganics.comwho.int

The table below provides examples of deuterated internal standards, including this compound, used in the quantification of organic compounds in environmental samples.

| Deuterated Internal Standard | Analyte(s) Quantified or Associated Compound Class | Environmental Matrix |

| This compound | Alkylbenzenes and other volatile organic compounds | Diesel Exhaust, Air (PM2.5) |

| Dodecane-d26 | n-Alkanes | Diesel Exhaust |

| Pentadecane-d32 | n-Alkanes | Air (PM2.5) |

| Eicosane-d42 | n-Alkanes | Air (PM2.5) |

| Pentacosane-d52 | n-Alkanes | Air (PM2.5) |

| Triacontane-d62 | n-Alkanes | Air (PM2.5) |

| Biphenyl-d10 | Polycyclic Aromatic Hydrocarbons (PAHs) | Air (PM2.5), Diesel Exhaust |

| p-Terphenyl-d14 | Polycyclic Aromatic Hydrocarbons (PAHs) | Air (PM2.5), Diesel Exhaust |

| Nonylbenzene-2,3,4,5,6-d5 | Alkylbenzenes | Diesel Exhaust |

This table is generated based on data from research studies analyzing complex hydrocarbon mixtures in environmental samples. vinatiorganics.comwho.int

By ensuring accurate quantification, the use of this compound as an internal standard is crucial for assessing human and environmental exposure to various pollutants. Accurate concentration data is fundamental for risk assessments, understanding the persistence of compounds in the environment, and for developing and validating environmental fate models.

Theoretical and Computational Chemistry Studies on Deuterated N Butylbenzene

Quantum Chemical Calculations of Isotope Effects

Quantum chemical calculations are fundamental to understanding how the substitution of hydrogen with deuterium (B1214612) alters the electronic structure, vibrational energy, and reactivity of n-butylbenzene. These calculations can predict kinetic isotope effects (KIEs) and changes in vibrational spectra with high accuracy.

Transition state theory (TST) is a cornerstone for calculating reaction rates and understanding reaction mechanisms. acs.org When combined with quantum chemical calculations, TST allows for the prediction of kinetic isotope effects (KIEs), which arise from the mass difference between isotopes. google.com The zero-point energy (ZPE) of a chemical bond, a direct consequence of the Heisenberg Uncertainty Principle, is lower for a heavier isotope (like deuterium) than for a lighter one (like protium). google.com This difference in ZPE between the reactant and the transition state determines the magnitude of the primary KIE.

In the context of n-butylbenzene-d14, deuterium substitution affects reactions involving the cleavage of C-D bonds. For instance, in studies of hydrogen-deuterium exchange (HDE) in n-butylbenzene under basic conditions, ab initio calculations of acidities and potential energy profiles have been used to support a deprotonation-reprotonation mechanism involving a carbanion intermediate. researchgate.netacs.org

Computational studies on related molecules, such as the bromination of 1,3,5-tri-tert-butylbenzene, demonstrate the power of these methods. rsc.org In that research, a significant primary deuterium KIE was measured, indicating that the removal of a proton (or deuteron) is the rate-limiting step. rsc.org Density Functional Theory (DFT) calculations were employed to model the transition state, confirming that the C-H (or C-D) bond breaks during this critical stage. rsc.orgresearchgate.net Such computational approaches are directly applicable to predicting how the full deuteration in this compound would influence the energetics and structure of transition states in various reactions.

Vibrational spectroscopy is highly sensitive to isotopic substitution. Calculating the vibrational frequencies of n-butylbenzene and its deuterated isotopologue, this compound, provides a direct theoretical complement to experimental infrared (IR) and Raman spectra. Deuteration leads to a redshift (lowering) of vibrational frequencies, particularly for modes involving significant displacement of the substituted atoms. ajchem-a.com

Computational studies on n-alkylbenzenes, including n-butylbenzene, have utilized DFT methods like B3LYP with basis sets such as 6-311++G(d,p) to model their conformation-specific IR spectra. aip.orgresearchgate.net These calculations can accurately predict the vibrational frequencies associated with different conformers of the alkyl chain. aip.org A key finding from such research is the transferability of anharmonic contributions from one molecule to another, which allows for the construction of accurate models from more computationally efficient harmonic frequency calculations. aip.orgresearchgate.net

For calculated harmonic frequencies to match experimental anharmonic frequencies, scaling factors are often applied. For B3LYP/6-311+G(d,p) calculations on n-alkylbenzenes, C-H stretch frequencies were scaled by a factor of 0.9595, while scissor frequencies were scaled by 0.975. aip.org Isotopic substitution, as demonstrated in studies of partially deuterated ethylbenzene, aids in the definitive assignment of complex spectral features. aip.org The zero-point corrected relative energies for different conformers of n-butylbenzene have been calculated using various levels of theory, highlighting the stability of different geometric arrangements. aip.org

| Conformer | Relative Energy (kJ mol⁻¹) B3LYP | Relative Energy (kJ mol⁻¹) B3LYP-D3 | Relative Energy (kJ mol⁻¹) ωB97X-D | Relative Energy (kJ mol⁻¹) MP2 |

|---|---|---|---|---|

| anti(anti) | 0.00 | 0.00 | 0.00 | 0.00 |

| anti(gauche) | 2.88 | 2.85 | 2.88 | 3.06 |

| gauche(anti) | 5.53 | 4.10 | 4.27 | 4.86 |

| gauche(gauche) | 10.03 | 8.63 | 8.65 | 9.45 |

Transition State Theory and Deuterium Substitution

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. ebsco.comlammps.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can explore conformational changes, solvent effects, and the nature of intermolecular forces that govern the properties of this compound in condensed phases.

The solvent environment can significantly influence the behavior of a solute. MD simulations are well-suited to explore these effects. The choice of solvent, including its isotopic composition, can alter reaction rates and spectroscopic signatures. For example, studies on palladium-catalyzed reactions have observed a strong kinetic isotope effect when the reaction is performed in deuterated dimethylformamide (DMF-d7) compared to its protic counterpart, indicating the solvent's direct involvement in the reaction mechanism. acs.org

Furthermore, the impact of solvent deuteration is critical in spectroscopic techniques like vibrational sum-frequency (VSF) scattering. acs.org Using a deuterated solvent like heavy water (D₂O) can eliminate spectral interference from the solvent's own vibrational modes, allowing for a clearer observation of the solute's spectrum. acs.org Computational models can simulate these conditions to predict spectral outcomes and understand the underlying molecular interactions. acs.org In other studies, n-butylbenzene itself has been used as a solvent, and computational methods have been employed to predict its empirical solvent scale (π*), a measure of its dipolarity and polarizability. researchgate.net

Hydrophobic interactions are a primary driving force in aqueous systems, influencing processes like protein folding and molecular self-assembly. nih.gov Deuteration can subtly alter the strength of these interactions. Computational and experimental studies using reversed-phase liquid chromatography (RPLC) have investigated the isotope effects on hydrophobic binding. cchmc.org

One study systematically examined a series of protiated and deuterated compounds, finding that the protiated versions consistently bind more strongly to hydrophobic stationary phases than their deuterated isotopologues. cchmc.org This inverse isotope effect suggests that C-H bonds are weakened (or C-D bonds are strengthened) upon transfer from the polar mobile phase to the nonpolar stationary phase. cchmc.org The free energy change associated with this transfer can be precisely measured and modeled. The single isotope effect (%IE), which reflects the average influence of one H/D substitution, quantifies this behavior. cchmc.org For example, the %IE for benzene (B151609) was found to be 0.28, while for toluene (B28343) it was 0.30, indicating stronger retention for the protiated forms. cchmc.org Modeling these interactions suggests that specific attractive forces, such as those between aliphatic groups and the π-electron clouds of aromatic groups, play an active role. cchmc.org

| Compound | Number of Deuterium Atoms (n) | Total Isotope Effect (kH/kD) | Single Isotope Effect (%IE) |

|---|---|---|---|

| Benzene | 6 | 1.017 | 0.28 |

| Toluene | 8 | 1.024 | 0.30 |

| Ethylbenzene | 10 | 1.028 | 0.28 |

| Naphthalene | 8 | 1.018 | 0.22 |

Solvent Effects on Deuterated Compound Behavior

Development and Validation of Computational Models for Deuterated Species

The development of robust and validated computational models is crucial for accurately predicting the properties of deuterated molecules like this compound. This process involves selecting appropriate theoretical methods, parameterizing force fields for MD simulations, and comparing computational results with experimental data.

For quantum chemical calculations, methods like DFT (e.g., B3LYP, ωB97X-D) and Møller-Plesset perturbation theory (MP2) are often benchmarked against experimental data or higher-level calculations to ensure their accuracy for a given molecular system. aip.org For example, the development of a local mode Hamiltonian for n-alkylbenzenes was validated by its ability to accurately reproduce experimental single-conformation IR spectra. aip.orgresearchgate.net The transferability of the model's parameters allows for its application to a wider range of similar molecules, reducing computational cost without sacrificing accuracy. aip.org

In the realm of MD simulations, the force field, which defines the potential energy of the system, is critical. For novel or modified molecules like this compound, existing force fields may need to be re-parameterized. This involves adjusting parameters, such as torsional potentials, based on high-level quantum chemical calculations to better describe the molecule's shape and flexibility. rsc.org The validity of the resulting model is then tested by its ability to reproduce known experimental properties, such as density or phase transition temperatures. rsc.org The continuous feedback loop between experimental results and computational modeling leads to the refinement and validation of theoretical approaches, enhancing their predictive power for complex deuterated systems. kit.edu

Future Directions and Emerging Research Areas in N Butylbenzene D14 Studies

Integration with hyphenated analytical techniques

The primary role of N-Butylbenzene-d14 has been as an internal standard in analytical chemistry, especially in methods involving mass spectrometry. Future research will likely see its application expand with more advanced and powerful hyphenated techniques, which combine two or more analytical methods to achieve superior separation and detection capabilities. ajrconline.org

Gas Chromatography-Mass Spectrometry (GC-MS) remains a cornerstone for the analysis of volatile organic compounds (VOCs), and this compound is frequently used as an internal standard for quantifying compounds in complex environmental samples like urban aerosols and diesel fuel exhaust. epa.govresearchgate.netcopernicus.org The distinct mass of the deuterated standard allows it to be easily separated from non-deuterated analytes, ensuring accurate quantification. Fast GC methods, which can significantly reduce analysis times, also employ this compound in their protocols. sigmaaldrich.com

Emerging applications are likely to involve more complex chromatographic methods coupled with high-resolution mass spectrometry (HRMS).

Two-Dimensional Gas Chromatography (GCxGC-MS): This powerful technique provides enhanced separation for extremely complex mixtures, such as petroleum hydrocarbons or environmental contaminants. researchgate.net this compound serves as a crucial quantification standard in these analyses, helping to map and quantify isomer sets of hydrocarbons. copernicus.org

Liquid Chromatography-Mass Spectrometry (LC-MS): While GC-MS is ideal for volatile compounds, LC-MS is suited for a wider range of polarities and molecular weights. ajrconline.org Although direct applications for this compound are less common, methods developed for related aromatic amines show the potential for using reverse-phase HPLC coupled with MS. sielc.com This opens possibilities for using this compound in studies where derivatization or specific sample matrices make LC a more suitable separation technique.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): The coupling of LC with NMR provides detailed structural information on separated analytes. ajrconline.org As research pushes for more comprehensive analysis of complex mixtures, the use of deuterated standards like this compound in LC-NMR-MS systems could provide both quantitative and structural validation in a single workflow.

Table 1: Application of this compound in Hyphenated Analytical Techniques

| Technique | Application Area | Role of this compound | Key Research Findings |

|---|---|---|---|

| GC-MS | Environmental Monitoring (VOCs, Semivolatiles) | Internal Standard | Enables accurate quantification of volatile organic compounds in complex matrices like air and industrial emissions. epa.govresearchgate.net |

| Fast GC-MS | High-Throughput Environmental Analysis | Internal Standard | Allows for a significant reduction in analytical run times without compromising resolution or accuracy. sigmaaldrich.com |

| GCxGC-MS | Petroleum and Diesel Fuel Analysis | Quantification Standard | Provides enhanced separation of complex hydrocarbon isomer sets, with this compound used for accurate quantification. researchgate.netcopernicus.org |

| LC-MS | Potential in Pharmacokinetics and Complex Matrices | Inferred (as standard) | Techniques are established for related compounds, suggesting future applicability for this compound in less volatile sample types. sielc.com |

Advancements in in-situ and real-time mechanistic studies

The replacement of hydrogen with deuterium (B1214612) creates a heavier, stronger C-D bond compared to the C-H bond. This kinetic isotope effect is a powerful tool for elucidating reaction mechanisms, and this compound is well-suited for such studies. researchgate.net

A significant emerging area is the use of deuterated compounds in hyperpolarized Nuclear Magnetic Resonance (NMR). researchgate.netnih.gov While research has focused on the related compound, [13C,D14]tert-butylbenzene, the principles are directly transferable. Deuteration of the benzene (B151609) ring and alkyl chain dramatically minimizes the spin-lattice relaxation pathways, which is a major limiting factor in hyperpolarization studies. nih.gov This results in a much longer-lived enhanced NMR signal, allowing for real-time, in-situ monitoring of molecular processes. researchgate.net By functionalizing the this compound scaffold, it could be developed into a long-lived hyperpolarized probe for imaging and studying enzymatic reactions or polymerization processes in real time. researchgate.netnih.gov

Furthermore, selectively deuterated compounds are used to trace the fate of atoms through a reaction. In a study on the oxidation of benzene analogues, tert-butylbenzene-4-D was used as a substrate to probe the reaction mechanism. oup.com The position of the deuterium label allowed researchers to track rearrangements within the molecule during the reaction, providing critical mechanistic insights. oup.com this compound can be similarly employed to study a wide range of catalytic and metabolic pathways, offering a clear window into complex chemical transformations.

Exploration of this compound in novel material science applications

The unique properties of deuterated compounds are being explored for the creation of novel materials with enhanced performance characteristics. Future research on this compound is anticipated in several areas of material science.

The most promising novel application lies in the development of advanced molecular probes for medical and biochemical imaging, stemming from the hyperpolarized NMR research. nih.gov The [13C,D14]tert-butylbenzene molecule has been described as a new scaffold structure for designing these probes. researchgate.netnih.gov Its long-lived hyperpolarized state, a direct result of deuteration, makes it a superior building block for sensors that can monitor biological processes over extended periods. researchgate.net this compound represents a similar scaffold that could be functionalized to create a new class of diagnostic and research materials.

Beyond imaging, deuteration can enhance the stability and performance of polymers and other materials. researchgate.netunam.mx

Polymer Science: The non-deuterated n-butylbenzene is already used in polymer production and as a plasticizer. nih.govchemimpex.com Replacing it with this compound could lead to polymers with increased resistance to thermal and photochemical degradation, as the stronger C-D bonds are less susceptible to cleavage.

Liquid Crystals: Studies on other deuterated molecules have shown that they can exhibit increased photochemical stability compared to their protonated versions. researchgate.net This suggests a potential application for this compound or its derivatives as components in more durable liquid crystal displays and other optical materials.

Development of greener synthetic routes for deuterated compounds

The synthesis of deuterated compounds has traditionally relied on methods that often involve harsh reagents, expensive deuterium sources, and significant waste generation. unam.mx For example, a classic synthesis for n-butylbenzene is the Wurtz-Fittig reaction, which uses reactive sodium metal. orgsyn.orgyoutube.com A major future direction is the development of greener, more sustainable synthetic routes for producing this compound and other labeled compounds.

Research is now focused on several key principles of green chemistry:

Benign Deuterium Sources: Using heavy water (D₂O) as the deuterium source is a much safer and more environmentally friendly alternative to deuterated gases or expensive, pyrophoric deuterated reagents like LiAlD₄. royalsocietypublishing.orgnih.gov

Catalysis: There is a growing interest in using efficient and recyclable catalysts. This includes palladium complexes for ortho-selective H/D exchange on arenes or single-site manganese catalysts for deuterating amines. unam.mxacs.org The use of immobilized biocatalysts is also being explored. researchgate.net

Alternative Energy Sources: Microwave irradiation and ultrasound-assisted treatments can accelerate H-D exchange reactions, often reducing reaction times from hours to minutes and improving energy efficiency. royalsocietypublishing.org

These modern methods stand in contrast to older, less efficient protocols. The development of a scalable, environmentally benign synthesis for this compound using these greener principles is a critical area for future research, driven by the increasing demand for these compounds in both research and industry. researchgate.net

Table 2: Comparison of Traditional and Emerging Green Synthetic Approaches for Deuteration

| Approach | Method Example | Deuterium Source | Key Characteristics |

|---|---|---|---|

| Traditional | Wurtz-Fittig Reaction | Brominated Precursors | Uses hazardous reagents like sodium metal; can have side-product formation. orgsyn.orgyoutube.com |

| Traditional | Friedel-Crafts Acylation & Reduction | Deuterated Reducing Agents (e.g., LiAlD₄) | Often requires pyrophoric and expensive deuterated reagents. unam.mx |

| Emerging Green | Catalytic H/D Exchange | Heavy Water (D₂O) | Uses an inexpensive and safe deuterium source with recyclable transition metal catalysts (e.g., Pd, Ru). unam.mx |

| Emerging Green | Microwave/Ultrasound-Assisted Synthesis | Heavy Water (D₂O) | Significantly reduces reaction times and energy consumption. royalsocietypublishing.org |

| Emerging Green | Biocatalysis | Deuterated Substrates/Solvents | Employs immobilized and recyclable biocatalysts for high selectivity and mild reaction conditions. researchgate.net |

| Emerging Green | Tandem Catalysis | Deuterated Solvents (e.g., Methanol-d4) | Uses sustainable catalysts (e.g., manganese) in efficient one-pot reactions. acs.org |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-Butylbenzene-d14 with high isotopic purity?

- Methodological Answer : Synthesis typically involves catalytic deuteration of n-butylbenzene using deuterium gas (D₂) under controlled reaction conditions. Post-synthesis purification via fractional distillation or preparative chromatography is critical to achieve ≥98 atom% D purity. Isotopic purity should be verified using nuclear magnetic resonance (¹H and ²H NMR) and mass spectrometry (MS) to confirm deuterium incorporation and rule out residual protiated impurities .

Q. What analytical techniques are recommended for characterizing this compound in environmental samples?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is optimal for quantification due to its sensitivity to deuterated analogs. For structural validation, ¹³C NMR and Fourier-transform infrared spectroscopy (FTIR) can confirm bond-specific deuteration. Isotope ratio mass spectrometry (IRMS) is advised for assessing batch-to-batch isotopic consistency. Environmental studies should reference standardized protocols for deuterated hydrocarbons .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., argon) to minimize photodegradation and isotopic exchange. Use glassware pre-treated with deuterated solvents to avoid contamination. Waste must be segregated and disposed via certified hazardous waste programs to comply with ecological safety guidelines .

Advanced Research Questions

Q. How can isotopic impurities in this compound impact kinetic studies, and how are these artifacts mitigated?

- Methodological Answer : Protiated impurities (even at <2%) can skew kinetic isotope effects (KIE) in reaction mechanisms. To mitigate:

- Conduct control experiments with protiated n-butylbenzene to establish baseline kinetics.

- Apply correction factors using impurity profiles from NMR/MS data.

- Use high-resolution MS to distinguish between deuterated and protiated fragments during reaction monitoring .

Q. What methodologies are effective for resolving contradictions in environmental persistence data for this compound?

- Methodological Answer : Discrepancies in degradation rates (e.g., soil vs. aquatic systems) require systematic meta-analysis:

- Use QUADAS-2 criteria to evaluate study quality, focusing on detection limits and matrix effects (e.g., organic carbon content in soil).

- Apply mixed-effects models to account for variability in experimental conditions.

- Cross-validate results with laboratory simulations mimicking field conditions .

Q. How can researchers optimize this compound as an internal standard for trace hydrocarbon analysis?

- Methodological Answer :

- Calibrate GC-MS/MS systems using matrix-matched standards to account for ionization suppression/enhancement.

- Validate deuterium stability under analytical conditions (e.g., high-temperature GC injectors) via post-run isotopic purity checks.

- Document retention index shifts relative to protiated analogs to avoid misidentification .

Notes on Data Interpretation

- Contradictory Results : Always cross-reference isotopic purity certificates with in-house validation, as supplier-reported values (e.g., "CDN D-5596") may vary between batches .

- Ecological Data Gaps : Existing studies lack toxicity and bioaccumulation data for this compound. Preliminary assessments should follow OECD guidelines for deuterated hydrocarbons, prioritizing soil mobility and biodegradation assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.